molecular formula C16H11F3N4OS B2714492 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1203355-60-5

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2714492
CAS No.: 1203355-60-5
M. Wt: 364.35
InChI Key: BPBDSRWDGZPTLF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, a thiazol-2-yl group, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and thiazole rings might influence its solubility, acidity/basicity, and stability .

Scientific Research Applications

Synthetic Methodologies

A considerable portion of the research focuses on developing efficient synthetic routes for derivatives of the mentioned compound. For instance, Li and Chen (2008) presented a method for synthesizing 1,3,4‐thiadiazol-2-yl urea derivatives using microwave irradiation, highlighting a faster and more efficient synthesis approach compared to conventional methods (Kejian Li & Wenbin Chen, 2008). Similarly, Molina et al. (1982) reported on the preparation of mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine and 1,3,4-thiadiazolo[3,2-a]pyridine, showcasing the versatility of these compounds in generating a broad spectrum of heterocyclic structures (P. Molina et al., 1982).

Biological Activities

The biological and pharmacological potentials of these compounds are a focal point of research, with several studies revealing their activities against various targets. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with significant anticancer activities, underscoring the therapeutic potential of these molecules (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020). Additionally, Machado et al. (2015) discovered 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea derivatives showing potent activity against human chronic myeloid leukemia (CML) cell lines, illustrating the impact of structural modifications on biological efficacy (V. Machado et al., 2015).

Molecular Interactions and Structural Analysis

Research also extends to understanding the molecular interactions and structural characteristics of these compounds. Bhatia, Malkhede, and Bharatam (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(Pyridin‐2‐yl)thiazol‐2‐amine, offering insights into the electron distribution and tautomeric preferences which could influence their reactivity and interaction with biological targets (Sonam Bhatia, Yogesh J. Malkhede, & P. Bharatam, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral activities .

Properties

IUPAC Name

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4OS/c17-16(18,19)10-5-1-2-6-11(10)21-14(24)23-15-22-13(9-25-15)12-7-3-4-8-20-12/h1-9H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDSRWDGZPTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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